molecular formula C8H9BrO2S B1442081 2-Bromo-1-methanesulfonyl-4-methylbenzene CAS No. 90531-97-8

2-Bromo-1-methanesulfonyl-4-methylbenzene

Cat. No.: B1442081
CAS No.: 90531-97-8
M. Wt: 249.13 g/mol
InChI Key: MMVJYJCTQVRODS-UHFFFAOYSA-N
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Description

2-Bromo-1-methanesulfonyl-4-methylbenzene is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, featuring a bromine atom, a methanesulfonyl group, and a methyl group attached to the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Properties

IUPAC Name

2-bromo-4-methyl-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-6-3-4-8(7(9)5-6)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVJYJCTQVRODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methanesulfonyl-4-methylbenzene typically involves the bromination of 4-methylphenyl methyl sulfone. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling of reagents and maintenance of specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to monitor reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methanesulfonyl-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Scientific Research Applications

2-Bromo-1-methanesulfonyl-4-methylbenzene is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methanesulfonyl-4-methylbenzene involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenyl methyl sulfone
  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
  • 2-Bromo-1-(methylsulfonyl)benzene

Uniqueness

2-Bromo-1-methanesulfonyl-4-methylbenzene is unique due to the presence of both a bromine atom and a methanesulfonyl group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. Its reactivity and ability to undergo multiple types of chemical reactions set it apart from other similar compounds .

Biological Activity

2-Bromo-1-methanesulfonyl-4-methylbenzene (CAS Number: 90531-97-8) is an organic compound notable for its unique structural features, including a bromine atom and a methanesulfonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its biological activity and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The bromine atom enhances its reactivity, facilitating nucleophilic attacks, while the methanesulfonyl group stabilizes reaction intermediates. This compound can inhibit certain enzymes by forming covalent bonds with active site residues, effectively blocking their activity. Additionally, it may engage in cellular pathways that influence signal transduction and metabolic processes.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, depending on the context .

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling : It modulates signaling pathways that are critical for cell proliferation and survival.
  • Gene Expression : Research indicates that it can alter the expression of genes associated with oxidative stress response and apoptosis, potentially impacting cell fate decisions .

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound exhibits dose-dependent effects on cellular functions. At lower concentrations, it may enhance metabolic activities, while higher doses could induce cytotoxic effects, such as liver damage and oxidative stress .

In Vivo Studies

Animal model studies reveal that this compound’s effects vary significantly with dosage:

  • Low Doses : Beneficial effects on metabolic activity and stress response.
  • High Doses : Adverse effects leading to toxicity and impaired liver function .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key properties:

Compound NameKey FeaturesBiological Activity
This compoundBromine and methanesulfonyl groupsEnzyme inhibition; cell signaling modulation
2-Bromo-4-methylphenolBromine atom; hydroxyl groupAntimicrobial properties
4-MethylbenzenesulfonamideSulfonamide group; methyl substitutionAntimicrobial; anti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.